molecular formula C13H22N2 B14012969 2-(2-Dipropylaminoethyl)-pyridine CAS No. 6312-16-9

2-(2-Dipropylaminoethyl)-pyridine

Cat. No.: B14012969
CAS No.: 6312-16-9
M. Wt: 206.33 g/mol
InChI Key: JBONJAVVJDROTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Dipropylaminoethyl)-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dipropylaminoethyl)-pyridine typically involves the reaction of pyridine with 2-(dipropylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Dipropylaminoethyl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Dipropylaminoethyl)-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Dipropylaminoethyl)-pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Dipropylaminoethyl)-piperazine: This compound shares a similar structure but has a piperazine ring instead of a pyridine ring.

    2-(Diisopropylamino)ethyl methacrylate: This compound has a similar aminoethyl side chain but is a methacrylate ester.

Uniqueness

2-(2-Dipropylaminoethyl)-pyridine is unique due to its pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the pyridine ring’s characteristics are advantageous.

Properties

CAS No.

6312-16-9

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N-propyl-N-(2-pyridin-2-ylethyl)propan-1-amine

InChI

InChI=1S/C13H22N2/c1-3-10-15(11-4-2)12-8-13-7-5-6-9-14-13/h5-7,9H,3-4,8,10-12H2,1-2H3

InChI Key

JBONJAVVJDROTQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.